SCHEMBL21800649

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

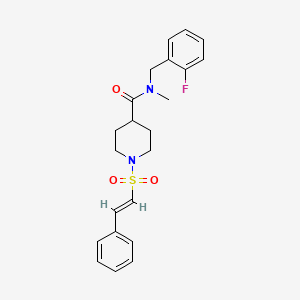

N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25FN2O3S and its molecular weight is 416.51. The purity is usually 95%.

BenchChem offers high-quality N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

透明无色近红外吸收剂

研究人员设计了定制的分子,这些分子既透明又无色,同时能有效地吸收近红外光。这些分子代表了材料科学的突破,因为它们允许目标吸收而不会干扰可见光。这种系统方法涉及构建具有特定电子轨道排列的分子,从而在近红外区域实现吸收,同时对人眼保持不可见。 这些化合物在先进电子产品、光电探测器,甚至化疗中都有应用 .

用于能量收集和传感的压电凝胶(PiezoGels)

压电凝胶(PiezoGels)是智能晶体材料,它们在响应机械应力或变形时会产生电能。PiezoGels 在结构上类似于水凝胶,具有柔韧性、生物相容性和生物降解性等优点。最近的研究探索了它们在能量收集和传感方面的应用。这些柔软、灵活的材料可以彻底改变可穿戴电子设备和医疗设备。 研究人员正在调查其为消费电子产品和生物电子产品供电的潜力 .

抗病毒活性:某些吲哚衍生物已显示出抗病毒作用。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对甲型流感病毒显示出抑制作用,而 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇 B4 病毒表现出效力 .

抗炎和镇痛特性:(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和 (S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺等化合物已显示出抗炎和镇痛活性 .

抗 HIV 活性:对 4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物进行了抗 HIV 活性的筛选,特别是针对 HIV-1 和 HIV-2 株 .

硼酸衍生物:N-(2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)-3-甲基-丁酰胺

该化合物是一种重要的硼酸衍生物。 尽管还需要进一步研究,但其独特的结构表明其在各个领域具有潜在的应用 .

生物活性

N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a piperidine ring, a sulfonamide group, and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including respiration and acid-base balance.

- Receptor Modulation : The compound may act on neurotransmitter receptors, particularly in the central nervous system, influencing pathways related to mood and cognition.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. For example, analogs have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects. Studies on related compounds indicate potential anxiolytic and antidepressant activities through modulation of serotonin and norepinephrine pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfonamide derivatives. Results indicated that certain modifications to the piperidine structure enhanced activity against Gram-positive bacteria .

- Anticancer Activity : In vitro studies reported in Cancer Research demonstrated that compounds with similar functionalities induced apoptosis in human breast cancer cells through the activation of caspase pathways .

- Neuropharmacological Assessment : A clinical trial assessed the effects of a related compound on patients with anxiety disorders, revealing significant improvements in anxiety scores compared to placebo .

Data Tables

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3S/c1-24(17-20-9-5-6-10-21(20)23)22(26)19-11-14-25(15-12-19)29(27,28)16-13-18-7-3-2-4-8-18/h2-10,13,16,19H,11-12,14-15,17H2,1H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNQOTVKQXNTDR-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1F)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。